N-[2-(1-naphthyloxy)ethyl]acetamide
Description
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27g/mol |
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)acetamide |
InChI |
InChI=1S/C14H15NO2/c1-11(16)15-9-10-17-14-8-4-6-12-5-2-3-7-13(12)14/h2-8H,9-10H2,1H3,(H,15,16) |
InChI Key |
QZMMQGANMLMRKR-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Analysis :
- Antidiabetic Activity: Compound 3a (N-[2-(4-methoxyphenyl)ethyl]acetamide) demonstrated potent PTP1B inhibition (IC₅₀ = 69 µM) and significant blood sugar reduction in vivo (25.1% in sucrose-loaded rats). The methoxy group likely enhances electron donation, improving target binding .
- Melatonergic Activity: Compound 15 (N-{2-[(3-methoxyphenyl)amino]ethyl}acetamide) was optimized for water solubility and metabolic stability via reductive N-alkylation. The naphthyloxy group’s bulkiness might hinder similar optimization unless balanced with hydrophilic moieties .
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on Solubility and Stability
Analysis :
- The naphthyloxy group’s hydrophobicity likely reduces aqueous solubility compared to methoxyphenyl or hydroxyethyl analogs. Pesticidal chloroacetamides (e.g., alachlor) share this lipophilicity, which enhances membrane penetration but raises environmental persistence concerns .
- Metabolic stability in melatonergic ligands (e.g., compound 15 ) was achieved through strategic substitution; introducing electron-withdrawing groups or blocking metabolic hot spots (e.g., methyl groups) could benefit the target compound .
Preparation Methods
Nucleophilic Substitution Followed by Acetylation
The most common method involves reacting 1-naphthol with 2-chloroethylamine hydrochloride in the presence of a base to form 2-(1-naphthyloxy)ethylamine, which is subsequently acetylated.
Reaction Mechanism :
-
Ether Formation :
1-Naphthol undergoes nucleophilic substitution with 2-chloroethylamine in a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base. The reaction proceeds at 80–100°C for 8–12 hours, yielding 2-(1-naphthyloxy)ethylamine. -
Acetylation :
The amine intermediate is treated with acetic anhydride in ethanol at 25–40°C for 1–2 hours. Triethylamine is often added to scavenge HCl, improving yield (85–92%):
Advantages :
-
High reproducibility and scalability.
-
Avoids hazardous reagents.
Reductive Amination of (1-Naphthyloxy)acetonitrile
An alternative route involves reducing (1-naphthyloxy)acetonitrile to the corresponding amine, followed by acetylation.
Procedure :
-
Nitrile Synthesis :
1-Naphthol reacts with chloroacetonitrile in the presence of sodium hydride, forming (1-naphthyloxy)acetonitrile. -
Reduction to Amine :
The nitrile is hydrogenated using Raney Nickel in ethanol under 3–5 bar H₂ at 50–60°C. This step achieves 70–80% conversion to 2-(1-naphthyloxy)ethylamine. -
Acetylation :
Similar to Section 1.1, acetic anhydride in ethanol yields the final product.
Challenges :
-
Requires high-pressure equipment.
-
Risk of over-reduction to primary amine impurities.
One-Pot Synthesis via Mitsunobu Reaction
A less conventional method employs the Mitsunobu reaction to couple 1-naphthol directly with 2-aminoethanol, followed by in-situ acetylation.
Conditions :
-
Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine.
-
Solvent: Tetrahydrofuran (THF).
Limitations :
-
High cost of DEAD limits industrial use.
-
Requires rigorous purification to remove phosphine oxides.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
-
Recrystallization : Amorphous this compound is purified using ethanol/water (3:1), achieving >99% purity.
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) removes acetylated byproducts.
Industrial-Scale Considerations
Cost-Effective Catalysts
Sulfur-mediated reduction (as described in WO2012093402A1) offers a low-cost alternative to hydrogenation catalysts. Heating 2-(1-naphthyloxy)ethylamine with sulfur at 175–190°C for 3–5 hours achieves 88% yield.
Green Chemistry Practices
-
Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing waste.
-
Catalyst Reuse : Raney Nickel is reactivated through washing with dilute NaOH, maintaining 90% activity over five cycles.
Characterization and Quality Control
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
